molecular formula C21H25Cl2N3O3S B2628206 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215541-63-1

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2628206
CAS No.: 1215541-63-1
M. Wt: 470.41
InChI Key: ITJSCMOULVJBCK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylaminoethyl group, and an ethoxybenzo[d]thiazolyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps. One common method includes the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is carried out in a solvent like m-xylene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It primarily acts on the central nervous system by promoting the redox reactions of brain cells and increasing the utilization of glucose. This regulation of nerve cell metabolism can lead to the excitation of the nervous system, making it effective in stimulating mental activity and reducing fatigue .

Comparison with Similar Compounds

Similar Compounds

    Chlorphenoxyacetic acid derivatives: These compounds share the chlorophenoxy group and are used in various agricultural and pharmaceutical applications.

Uniqueness

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-4-27-17-6-5-7-18-20(17)23-21(29-18)25(13-12-24(2)3)19(26)14-28-16-10-8-15(22)9-11-16;/h5-11H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSCMOULVJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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